1-Ethyl-3,5-dibromopyrazin-2-one

Lipophilicity Drug Design Physicochemical Property

This N1-ethyl, 3,5-dibromo pyrazinone building block eliminates the transhalogenation step required for dichloro analogs, enabling direct, sequential cross-coupling at both C-3 and C-5 positions. The fixed N1-ethyl group prevents tautomeric equilibria, ensuring consistent reactivity across synthetic campaigns. With a LogP of 1.79 and ≥98% starting purity, it minimizes impurity carry-through in multi-step kinase inhibitor and peptidomimetic libraries, accelerating SAR exploration and preclinical candidate advancement.

Molecular Formula C6H6Br2N2O
Molecular Weight 281.93 g/mol
Cat. No. B8737214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3,5-dibromopyrazin-2-one
Molecular FormulaC6H6Br2N2O
Molecular Weight281.93 g/mol
Structural Identifiers
SMILESCCN1C=C(N=C(C1=O)Br)Br
InChIInChI=1S/C6H6Br2N2O/c1-2-10-3-4(7)9-5(8)6(10)11/h3H,2H2,1H3
InChIKeyKEENBFXSNXLNCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3,5-dibromopyrazin-2-one – Core Scaffold Identity for Differentiated Procurement


1-Ethyl-3,5-dibromopyrazin-2-one (CAS 115714-40-4) is a 3,5-dihalo-2(1H)-pyrazinone derivative characterized by an N1-ethyl substituent and two bromine atoms at the C-3 and C-5 positions . This class of compounds serves as a versatile platform in peptidomimetic chemistry and kinase inhibitor design, where the pyrazinone core replaces peptide-like features to improve pharmacokinetic profiles [1]. The compound possesses a molecular weight of 281.93 g/mol, a calculated LogP of 1.79, and a topological polar surface area (TPSA) of 34.89 Ų .

Why 1-Ethyl-3,5-dibromopyrazin-2-one Cannot Be Replaced by In-Class Pyrazinone Analogs


Within the 3,5-dihalo-2(1H)-pyrazinone family, the identity of the N1-substituent and the halogen atoms governs both physicochemical properties and reactivity profiles. The N1-ethyl group determines lipophilicity (LogP 1.79) and prevents the tautomeric equilibria that complicate the use of N-unsubstituted analogs . Unlike 3,5-dichloro congeners, the dibromo substitution pattern enables direct cross-coupling at both C-3 and C-5 positions without the need for a transhalogenation step, which is mandatory for the 5-Cl position in dichloro analogs [1]. These non-interchangeable features mean that selecting a generic pyrazinone without verifying the exact N1-alkyl and C-3/C-5 halogen combination introduces risk of divergent reactivity, altered physicochemical properties, and ultimately failed synthetic sequences.

Quantitative Differentiation Evidence for 1-Ethyl-3,5-dibromopyrazin-2-one vs. Closest Analogs


Elevated Lipophilicity (LogP 1.79) vs. 3,5-Dichloro-1-ethylpyrazin-2(1H)-one (LogP 1.57)

The target compound, 1-ethyl-3,5-dibromopyrazin-2-one, exhibits a calculated LogP of 1.79, which is 0.22 log units higher than the dichloro analog 3,5-dichloro-1-ethylpyrazin-2(1H)-one (CAS 1187017-35-1, LogP 1.57) . This difference corresponds to an approximately 1.66-fold higher octanol-water partition coefficient for the dibromo compound.

Lipophilicity Drug Design Physicochemical Property

Direct C-5 Cross-Coupling Reactivity Inherent to Dibromo Scaffold vs. Transhalogenation Requirement for Dichloro Analog

According to De Borggraeve et al. (Tetrahedron 2005), while the C-3 chlorine in 3,5-dichloropyrazinones undergoes oxidative addition readily under Suzuki and Heck conditions, the 5-Cl position is inert and requires a transhalogenation sequence (reduction/bromination or iodination) to yield a reactive 5-Br or 5-I intermediate prior to cross-coupling [1]. In contrast, the 5-Br position in 1-ethyl-3,5-dibromopyrazin-2-one is intrinsically reactive, eliminating the two-step transhalogenation protocol.

Suzuki-Miyaura Coupling Heck Reaction C-C Bond Formation

98% Commercial Purity vs. 95% for N-Methyl and N-Cyclopropyl Analogs

The target compound is commercially available at 98% purity from Leyan (Catalog No. 1971400) . In comparison, the N-methyl analog (3,5-dibromo-1-methylpyrazin-2(1H)-one, CAS 87486-34-8) is typically supplied at 95% purity , and the N-cyclopropyl analog (3,5-dibromo-1-cyclopropylpyrazin-2-one, CAS 2306268-19-7) is offered at 95-97% .

Chemical Purity Building Block Quality Reproducibility

Defined Single Tautomeric Form vs. Tautomeric Equilibria of N-Unsubstituted 3,5-Dibromo-2-hydroxypyrazine

The N1-ethyl group in 1-ethyl-3,5-dibromopyrazin-2-one locks the compound in the N-alkylated pyrazinone form (SMILES: CCn1cc(Br)nc(Br)c1=O) . In contrast, the N-unsubstituted analog 3,5-dibromo-2-hydroxypyrazine (CAS 21943-15-7) exists as an equilibrium mixture of 3,5-dibromo-1H-pyrazin-2-one and 3,5-dibromo-2-hydroxypyrazine tautomers , which can lead to variable reactivity and complicate analytical characterization.

Tautomerism Structural Definition Reproducibility

Validated Application Scenarios for 1-Ethyl-3,5-dibromopyrazin-2-one Based on Quantitative Evidence


Sequential C-3 and C-5 Diversification in Peptidomimetic Library Synthesis

When constructing libraries of 3,5-disubstituted pyrazinone peptidomimetics, 1-ethyl-3,5-dibromopyrazin-2-one enables direct, sequential Suzuki-Miyaura cross-coupling at both positions without intermediate transhalogenation. The 3-Br position undergoes oxidative addition preferentially, allowing selective first coupling, followed by direct 5-Br coupling—a strategy not feasible with the 3,5-dichloro analog which requires reduction/bromination at the 5-position prior to the second coupling step [1].

Kinase Inhibitor Hit-to-Lead Optimization Requiring Fine-Tuned Lipophilicity

For kinase inhibitor programs where the pyrazinone core serves as an ATP-competitive hinge binder, the LogP of 1.79 provides a higher lipophilicity baseline compared to the dichloro analog (LogP 1.57). This 0.22 LogP advantage translates to measurably different membrane permeability characteristics, which can be exploited to optimize oral bioavailability without introducing additional lipophilic substituents that may compromise ligand efficiency [1].

Scale-Up of Multi-Step Syntheses Demanding High Batch-to-Batch Reproducibility

When scaling synthetic routes from milligram to multi-gram quantities for preclinical candidate advancement, the 98% starting purity of 1-ethyl-3,5-dibromopyrazin-2-one (vs. 95% for common N-methyl and N-cyclopropyl analogs) reduces the total impurity load carried through the synthetic sequence. This becomes especially critical when late-stage intermediates require chromatographic separation of closely related byproducts that originate from early-stage impurities [1].

Synthesis of Defined N1-Alkylated Pyrazinone Intermediates for Patent-Protected Chemical Space

In intellectual property strategies where N1-ethyl substitution is claimed as part of a Markush structure, use of 1-ethyl-3,5-dibromopyrazin-2-one ensures direct access to the claimed chemical space without additional N-alkylation steps. The fixed N1-ethyl group, combined with the orthogonally reactive 3-Br and 5-Br positions, provides a scaffold that can be elaborated into diverse patentable analogs with a minimal number of synthetic transformations, reducing both time and cost in SAR exploration.

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